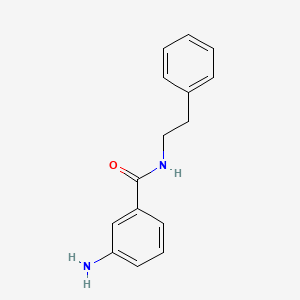

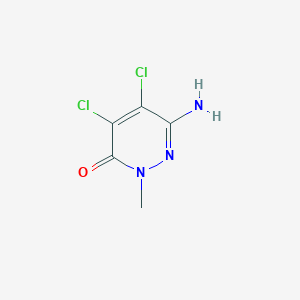

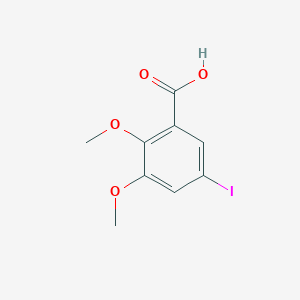

![molecular formula C9H7NOS B1278334 1-(Benzo[d]thiazol-5-yl)ethanone CAS No. 90347-90-3](/img/structure/B1278334.png)

1-(Benzo[d]thiazol-5-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various derivatives of 1-(Benzo[d]thiazol-5-yl)ethanone involves multiple steps and different starting materials. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved through a process characterized by FT-IR, NMR, UV–Vis spectroscopies, and TG/DTA thermal analysis, along with single-crystal X-ray diffraction methods . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through cyclization reactions, yielding products in 70-96% yield . Additionally, the synthesis of various heterocyclic compounds using 1-{(5Z)-5-((4-methoxyphenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone as a starting material was reported, showcasing the versatility of benzo[d]thiazol-5-yl)ethanone derivatives as precursors for complex molecules .

Molecular Structure Analysis

The molecular geometry of these compounds has been extensively studied. For example, the optimized structure parameters and vibrational modes of the benzo[d]thiazole derivative were obtained using density functional theory (DFT) and showed good consistency with experimental data . The stereochemistry of certain derivatives was characterized by single-crystal X-ray diffraction studies, providing detailed insights into their three-dimensional arrangements . The dihedral angle between the benzene and thiazole rings in one of the derivatives was reported to be 85.36°, indicating a significant twist between these two structural units .

Chemical Reactions Analysis

The benzo[d]thiazol-5-yl)ethanone derivatives have been used as starting materials or intermediates in various chemical reactions. For instance, they have been involved in cyclization reactions to produce polysubstituted pyrrolidine derivatives and in the synthesis of a wide range of heterocyclic compounds, including thiadiazoles and pyridines . These reactions demonstrate the reactivity and potential of these compounds in forming more complex structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives have been characterized using various analytical techniques. The thermal behavior of the compounds was summarized using TG/DTA thermograms, which provide information on their stability and decomposition patterns . The antimicrobial activity of some derivatives was evaluated, showing interesting activity against bacterial and fungal strains, including M. tuberculosis . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential, were also analyzed, providing insights into the reactivity of these molecules .

科学的研究の応用

Anti-tubercular Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities, including antimicrobial activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .

Alzheimer’s Disease Treatment

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzothiazole compounds have been used as O-GlcNAcase inhibitors for treating Alzheimer’s disease .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .

Antioxidant, Analgesic, Anti-inflammatory Activities

- Scientific Field : Medicinal Chemistry

- Application Summary : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory activities .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .

Antiviral Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Thiazole derivatives, including benzothiazole, have been found to have diverse biological activities, including antiviral activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .

Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Benzothiazole compounds have been reported to serve as powerful anticancer agents .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .

Safety And Hazards

特性

IUPAC Name |

1-(1,3-benzothiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKINXPLWQMSSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441681 |

Source

|

| Record name | 1-(1,3-Benzothiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]thiazol-5-yl)ethanone | |

CAS RN |

90347-90-3 |

Source

|

| Record name | 1-(1,3-Benzothiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

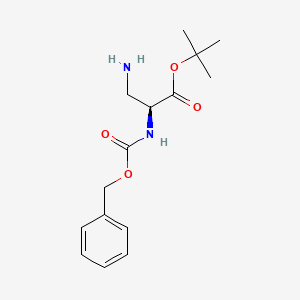

![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)

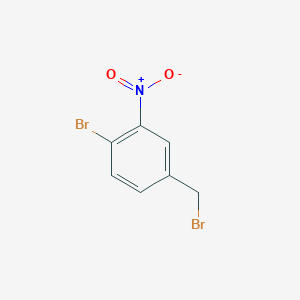

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

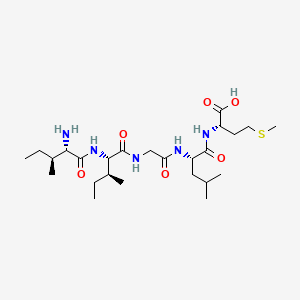

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)